REACTION_CXSMILES
|
CC(C)[O-].N#N.[CH3:7][NH:8][CH3:9].[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=O.[BH4-].[Na+].[BH4-].[OH-].[NH4+]>C(O)C>[CH3:20][O:19][C:15]1[CH:14]=[C:13]([CH:11]([N:8]([CH3:9])[CH3:7])[CH3:10])[CH:18]=[CH:17][CH:16]=1 |f:4.5,7.8|
|
Name
|
isopropoxide
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
CC([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
75.5 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
148.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)OC
|
Name
|
isopropoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])C
|
Name
|
|
Quantity
|
56.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
aqueous solution
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(5 minutes)
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
which is placed in a 6-liter three-neck flask
|
Type
|
CUSTOM
|
Details
|
fitted with a KPG stirrer, inlet and outlet of the inert and a thermometer
|
Type
|
ADDITION
|
Details
|
The resulting temperature of the reaction mixture after addition
|
Type
|
CUSTOM
|
Details
|
reaches 35° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then mixed at room temperature for 9 to 10 hours
|
Duration
|
9.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
During the reaction period
|
Type
|
WAIT
|
Details
|
After said period
|
Type
|
ADDITION
|
Details
|
carefully added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
The duration of this addition
|
Type
|
ADDITION
|
Details
|
to be mixed very intensively
|
Type
|
CUSTOM
|
Details
|
is kept within the range from 25° C. to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
by mild cooling with ice
|
Type
|
CUSTOM
|
Details
|
is overcooled below 20° C.
|
Type
|
ADDITION
|
Details
|
difficult-to-mix foam forms
|
Type
|
ADDITION
|
Details
|
the resulting white slurry is mixed for 10 to 12 hours at room temperature
|
Duration
|
11 (± 1) h
|
Type
|
CUSTOM
|
Details
|
(over 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
poured into the reaction mixture
|
Type
|
ADDITION
|
Details
|
The resulting mixture is mixed for 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
well washed with methanol (ca 1 l)
|
Type
|
CUSTOM
|
Details
|
The whole alcoholic fraction is evaporated from the filtrate in a rotary vacuum evaporator
|
Type
|
ADDITION
|
Details
|
The evaporation residue is diluted with 1,000 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×330 ml of ethylacetate
|
Type
|
EXTRACTION
|
Details
|
The combined ethylacetate extract
|
Type
|
WASH
|
Details
|
are washed once with 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 ml of hydrochloric acid (5:2)
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×300 ml of ethylacetate
|
Type
|
WASH
|
Details
|
The organic fraction is washed with 100 ml of water and 150 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness in a rotary vacuum evaporator
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |